(3-(Thiophen-3-yl)pyrazin-2-yl)methanamine
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Overview
Description
1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine is a chemical compound with the molecular formula C9H9N3S and a molecular weight of 191.25 g/mol This compound features a pyrazine ring substituted with a thiophene group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine typically involves the reaction of thiophene derivatives with pyrazine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine can be compared with other similar compounds, such as:
- 1-[3-(thiophen-2-yl)pyrazin-2-yl]methanamine
- 1-[3-(pyridin-3-yl)pyrazin-2-yl]methanamine
- 1-[3-(furan-3-yl)pyrazin-2-yl]methanamine
These compounds share similar structural features but differ in the substituent groups attached to the pyrazine ring. The unique combination of the thiophene and methanamine groups in 1-[3-(thiophen-3-yl)pyrazin-2-yl]methanamine contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
(3-thiophen-3-ylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H,5,10H2 |
InChI Key |
DFTTVCMHIKNQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CN |
Origin of Product |
United States |
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